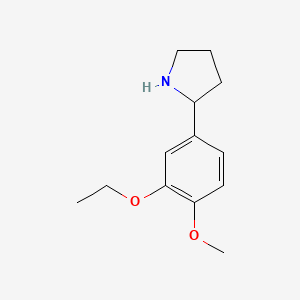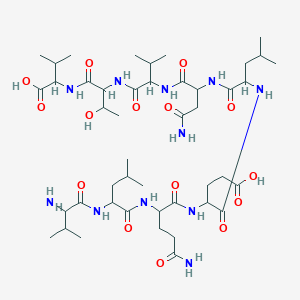
3'-b-C-Methyl-N6-methyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-b-C-Methyl-N6-methyladenosine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the sixth nitrogen atom of the adenine base is methylated, and the ribose sugar is modified with a methyl group at the 3’ position. This compound is part of the broader category of methylated nucleosides, which are known to influence gene expression and RNA metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-C-Methyl-N6-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation of the adenine base at the sixth nitrogen atom. The final step involves the introduction of a methyl group at the 3’ position of the ribose sugar. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure specificity and yield.
Industrial Production Methods
Industrial production of 3’-b-C-Methyl-N6-methyladenosine involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as chromatography for purification. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
3’-b-C-Methyl-N6-methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the methyl groups, potentially altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups to create analogs with varied biological effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various methylated and demethylated derivatives of 3’-b-C-Methyl-N6-methyladenosine. These products are often studied for their unique biological activities and potential therapeutic applications.
科学的研究の応用
3’-b-C-Methyl-N6-methyladenosine has numerous scientific research applications:
Chemistry: It is used as a model compound to study methylation processes and nucleoside chemistry.
Biology: The compound is studied for its role in gene expression regulation and RNA metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its role in cancer treatment and as a biomarker for various diseases.
Industry: It is used in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3’-b-C-Methyl-N6-methyladenosine involves its incorporation into RNA molecules, where it influences RNA stability, splicing, and translation. The methyl groups on the adenine base and ribose sugar play crucial roles in these processes by altering the interactions between RNA and proteins. The compound targets specific RNA-binding proteins and enzymes involved in RNA metabolism, thereby modulating gene expression and cellular functions.
類似化合物との比較
Similar Compounds
N6-methyladenosine: A closely related compound with a single methyl group on the adenine base.
5-methylcytidine: Another methylated nucleoside with a methyl group on the cytosine base.
2’-O-methyladenosine: A nucleoside with a methyl group on the 2’ position of the ribose sugar.
Uniqueness
3’-b-C-Methyl-N6-methyladenosine is unique due to the presence of methyl groups on both the adenine base and the ribose sugar. This dual methylation significantly influences its biological activity and distinguishes it from other methylated nucleosides. The compound’s unique structure allows it to interact with specific RNA-binding proteins and enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15) |
InChIキー |
MKDWFLAEXPFVFW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)
